Boc-trp-met-asp-phe-NH2

Description

BenchChem offers high-quality Boc-trp-met-asp-phe-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-trp-met-asp-phe-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H44N6O8S |

|---|---|

Molecular Weight |

696.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H44N6O8S/c1-34(2,3)48-33(47)40-26(17-21-19-36-23-13-9-8-12-22(21)23)31(45)37-24(14-15-49-4)30(44)39-27(18-28(41)42)32(46)38-25(29(35)43)16-20-10-6-5-7-11-20/h5-13,19,24-27,36H,14-18H2,1-4H3,(H2,35,43)(H,37,45)(H,38,46)(H,39,44)(H,40,47)(H,41,42)/t24-,25-,26-,27-/m0/s1 |

InChI Key |

DDROKKYSSQPXQO-FWEHEUNISA-N |

Isomeric SMILES |

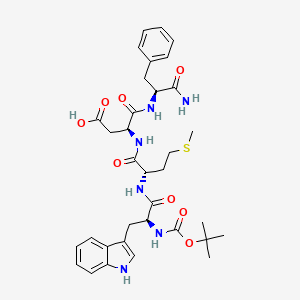

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Application of Boc-Trp-Met-Asp-Phe-NH₂ (CCK-4) in Neuroscience Research

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Boc-Trp-Met-Asp-Phe-NH₂, a critical tool in neuroscience and pharmacology. We will delve into its core functions, mechanisms of action, and pivotal applications, particularly in the study of anxiety and the development of anxiolytic therapies.

Introduction: Unveiling a Potent Neuromodulator

Boc-Trp-Met-Asp-Phe-NH₂, chemically known as N-tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide, is a synthetic, protected C-terminal tetrapeptide fragment of the hormone cholecystokinin (CCK).[1][2] More commonly referred to as CCK-4 or tetragastrin, this peptide has become an indispensable agent in research due to its potent and reliable ability to induce anxiety and panic attacks in both human subjects and animal models.[1][3][4]

The "Boc" (tert-Butyloxycarbonyl) group is a protecting group used in peptide synthesis to prevent unwanted chemical reactions at the N-terminus, allowing for controlled, stepwise assembly of the amino acid sequence.[] The "-NH₂" signifies that the C-terminal carboxyl group is amidated, a common feature of bioactive peptides. While the full-length CCK hormone has diverse roles in both the gastrointestinal system and the brain, CCK-4's primary and most studied function is its powerful anxiogenic (anxiety-producing) and panicogenic (panic-inducing) effect, mediated through its action as a selective agonist at a specific receptor subtype in the central nervous system.[1][2][4]

This guide will illuminate the pathway from molecular interaction to behavioral response, establishing why CCK-4 is more than just a peptide fragment, but a key that has unlocked significant understanding of the neurobiology of panic and a critical tool for developing new treatments.[4][6]

Mechanism of Action: Selective Agonism at the CCK₂ Receptor

The primary function of CCK-4 is derived from its activity as a potent and selective agonist for the cholecystokinin type 2 receptor (CCK₂R), formerly known as the CCK-B receptor.[4][7] These G-protein-coupled receptors are widespread throughout the mammalian brain, with high concentrations in regions critically involved in fear and anxiety processing, such as the amygdala, hippocampus, cerebral cortex, and brainstem nuclei.[4][6]

Signaling Cascade:

Upon binding to the CCK₂R, CCK-4 initiates a well-defined intracellular signaling cascade:

-

Gq-Protein Activation: The CCK₂ receptor is coupled to the Gq class of G-proteins.[8][9]

-

Phospholipase C (PLC) Stimulation: Ligand binding causes a conformational change in the receptor, activating Gq, which in turn stimulates the enzyme phospholipase C.[9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and subsequent neuronal excitation.[8]

This rapid increase in neuronal excitability in anxiety-related brain circuits is the foundational mechanism for the profound physiological and psychological effects observed after CCK-4 administration.[4]

Core Application: A Robust Model for Panic and Anxiety

The most significant function of CCK-4 is its use as a reliable pharmacological tool to induce panic attacks in a research setting.[4][10] Intravenous administration of a small dose (as little as 50 μg in humans) reliably provokes a short-lived but intense panic attack that closely mimics the symptoms of spontaneous attacks seen in patients with panic disorder.[1][6]

Observed Effects: The symptoms manifest within minutes and are both physiological and psychological.[4]

-

Physiological: Palpitations, increased heart rate, sweating, shortness of breath, and increased blood pressure.[4][6]

-

Psychological: Intense anxiety, fear of dying or losing control, and a sense of detachment or unreality.[4]

This predictable and reproducible effect has established the "CCK-4 challenge" as an invaluable model for several key research areas:

-

Pathophysiology Studies: Investigating the neuroanatomical and neurochemical underpinnings of panic attacks.[6][11] Functional imaging studies in humans have shown that CCK-4 administration increases blood flow in the anterior cingulate gyrus, amygdala, and insular regions, confirming the involvement of these core fear-processing centers.[2][4]

-

Drug Development: Serving as a "proof-of-concept" trial to evaluate the anti-panic and anxiolytic potential of new pharmaceutical compounds.[6][10][12] A compound's ability to block or attenuate the effects of a CCK-4 challenge is a strong indicator of its potential therapeutic efficacy.[6]

Experimental Protocol: Induction of a Panic-like State in a Preclinical Model

The CCK-4 challenge can be adapted for preclinical rodent models to screen for anxiolytic drug candidates. The following protocol outlines a standard procedure using the Elevated Plus Maze (EPM), a widely accepted test for anxiety-like behavior in rodents.

Objective: To assess the ability of a test compound to reverse the anxiogenic effects of CCK-4.

Methodology:

-

Animal Habituation: Acclimate male rats (250-300g) to the testing room for at least 60 minutes prior to the experiment to reduce novelty-induced stress.

-

Group Allocation: Randomly assign animals to four groups:

-

Group 1: Vehicle (for compound) + Saline (for CCK-4)

-

Group 2: Vehicle (for compound) + CCK-4

-

Group 3: Test Compound + CCK-4

-

Group 4: Positive Control (e.g., Diazepam) + CCK-4

-

-

Compound Administration: Administer the test compound, positive control, or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the CCK-4 challenge (e.g., 30 minutes). Causality Insight: The pretreatment time is critical and must be based on the known pharmacokinetics of the test compound to ensure it has reached peak bioavailability at the time of the challenge.

-

CCK-4 Challenge: Administer CCK-4 (e.g., 1 mg/kg, intraperitoneally) or saline. Causality Insight: This dose is selected based on dose-response studies to produce a robust anxiogenic effect without causing confounding side effects like sedation or excessive motor impairment.

-

Behavioral Testing (Elevated Plus Maze): Five minutes after the CCK-4 injection, place the animal at the center of the EPM, facing an open arm. Record the session for 5 minutes.

-

Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of anxiety-like behavior. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the groups.

Application in Drug Development: A Validated Screening Tool

The CCK-4 challenge model is a cornerstone for screening and validating novel anxiolytic and anti-panic agents.[6][10] Its utility lies in its strong predictive validity; compounds that successfully block CCK-4 induced panic in healthy volunteers or anxiety-like behaviors in animals often show efficacy in patients with anxiety disorders.[6]

For example, established anxiolytics like benzodiazepines and certain antidepressants (SSRIs) have been shown to attenuate the panicogenic effects of CCK-4.[6][10] This provides a benchmark against which new chemical entities can be compared.

Illustrative Data from a Preclinical Screen:

The table below presents hypothetical data from an EPM experiment as described in the protocol, demonstrating how CCK-4 is used to reveal the anxiolytic potential of a test compound.

| Treatment Group | Mean Time in Open Arms (seconds) | % of Control | Statistical Significance (vs. CCK-4) |

| Vehicle + Saline | 120 | 100% | p < 0.001 |

| Vehicle + CCK-4 | 30 | 25% | - |

| Test Compound + CCK-4 | 105 | 87.5% | p < 0.01 |

| Diazepam + CCK-4 | 115 | 95.8% | p < 0.001 |

This data is for illustrative purposes only.

The results show that CCK-4 significantly reduces the time spent in the open arms, indicating a state of anxiety. Both the Test Compound and the positive control, Diazepam, significantly reversed this effect, suggesting they possess anxiolytic properties worthy of further investigation.

Conclusion

Boc-Trp-Met-Asp-Phe-NH₂ (CCK-4) is far more than a simple peptide fragment. It is a highly specific and potent tool that functions as a powerful agonist at CCK₂ receptors in the brain. This targeted action provides researchers with an unparalleled ability to reliably and transiently model the acute neurobiological state of panic. Its central role in elucidating the pathophysiology of anxiety disorders and as a validated paradigm for the screening of novel anxiolytic drugs underscores its enduring importance in neuroscience and drug development.[4][6]

References

-

Bradwejn, J., & Koszycki, D. (1990). Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder. Canadian Journal of Psychiatry, 35(1), 83-85. [Link]

-

Rehfeld, J. F. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. Molecules, 26(18), 5657. [Link]

-

Neurofit. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. NEUROFIT Preclinical Contract Research Organization (CRO).[Link]

-

Wikipedia. (n.d.). CCK-4. [Link]

-

Rehfeld, J. F. (2000). Cholecystokinin and panic disorder--three unsettled questions. Neuropeptides, 34(5), 283-291. [Link]

-

Dresler, T., et al. (2009). Functional neuroanatomy of CCK-4-induced panic attacks in healthy volunteers. Human Brain Mapping, 30(1), 180-191. [Link]

-

Schläpfer, A., et al. (2022). Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males. CNS Drugs, 36(1), 65-77. [Link]

-

Wikipedia. (n.d.). Cholecystokinin. [Link]

-

Hinkelmann, K., et al. (2010). CCK-4: psychophysiological conditioning elicits features of spontaneous panic attacks. Journal of Psychiatric Research, 44(16), 1161-1167. [Link]

-

Eser, D., et al. (2008). Impact of state and trait anxiety on the panic response to CCK-4. Journal of Psychiatric Research, 42(8), 688-693. [Link]

-

Charpentier, B., et al. (1989). Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Peptides, 10(4), 845-851. [Link]

-

Raiteri, M., et al. (2001). Effects of cholecystokinin tetrapeptide (CCK(4)) and anxiolytic drugs on the electrically evoked [(3)H]5-hydroxytryptamine outflow from rat cortical slices. British Journal of Pharmacology, 134(7), 1547-1554. [Link]

-

Max Planck Institute of Psychiatry. (2009). New mechanisms of action found for drugs used to treat anxiety disorders. [Link]

-

Goudreau, N., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1253-1258. [Link]

-

Siddiqui, A., & Kaler, J. (2023). Biochemistry, Cholecystokinin. StatPearls Publishing.[Link]

-

Goudreau, N., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry, 4(7), 1069-1079. [Link]

-

Kellner, M., et al. (2001). Anxiolyticlike effects of atrial natriuretic peptide on cholecystokinin tetrapeptide-induced panic attacks: preliminary findings. Biological Psychiatry, 49(8), 712-715. [Link]

-

Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169. [Link]

-

Beinborn, M., et al. (1998). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 95(18), 10989-10994. [Link]

-

Das, A., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Applied Bio Materials, 8(1), 274-286. [Link]

Sources

- 1. CCK-4 - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin - Wikipedia [en.wikipedia.org]

- 3. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions [mdpi.com]

- 6. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.regionh.dk [research.regionh.dk]

- 8. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 11. researchgate.net [researchgate.net]

- 12. New mechanisms of action found for drugs used to treat anxiety disorders [mpg.de]

An In-depth Technical Guide to Boc-Trp-Met-Asp-Phe-NH2 (CCK-4)

This guide provides a comprehensive technical overview of the N-terminally protected tetrapeptide, Boc-Trp-Met-Asp-Phe-NH2, a molecule of significant interest in neuroscience and pharmacology. Commonly known as a protected form of cholecystokinin tetrapeptide (CCK-4) or tetragastrin, this compound serves as a critical tool for researchers studying anxiety, panic disorders, and the broader physiological roles of cholecystokinin receptors. This document will delve into its chemical structure, physicochemical properties, detailed methodologies for its synthesis and purification, and a thorough examination of its biological functions and research applications.

Introduction: The Significance of a Panic-Inducing Peptide

Boc-Trp-Met-Asp-Phe-NH2 is the tert-butyloxycarbonyl (Boc) protected precursor to the C-terminal tetrapeptide of the gastrointestinal hormone cholecystokinin (CCK). While the full-length CCK peptide has a wide array of functions in both the digestive system and the central nervous system, the tetrapeptide fragment, CCK-4 (Trp-Met-Asp-Phe-NH2), acts primarily in the brain.[1] Its most notable and widely utilized characteristic is its potent anxiogenic, or anxiety-inducing, effect.[2][3] When administered to humans, even in microgram doses, CCK-4 reliably provokes symptoms characteristic of a panic attack, making it an invaluable pharmacological tool for studying the neurobiology of panic and for screening novel anxiolytic therapies.[2][3] The Boc protecting group on the N-terminus is crucial for its application in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of the peptide chain.[4][5]

Chemical Structure and Physicochemical Properties

The chemical structure of Boc-Trp-Met-Asp-Phe-NH2 consists of four amino acid residues: Tryptophan (Trp), Methionine (Met), Aspartic Acid (Asp), and Phenylalanine (Phe), with a C-terminal amide and an N-terminal Boc protecting group.

Caption: Linear sequence of Boc-Trp-Met-Asp-Phe-NH2.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C34H45N5O8S | Calculated |

| Molecular Weight | 699.82 g/mol | Calculated |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO), limited solubility in aqueous solutions | General knowledge |

| Hydrophobicity | Increased hydrophobicity due to the Boc group and aromatic residues | [6] |

Chemical Synthesis and Purification

The synthesis of Boc-Trp-Met-Asp-Phe-NH2 is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing a Boc protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with the key advantage of easy removal of excess reagents and byproducts through simple washing steps.[7]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of Boc-Trp-Met-Asp-Phe-NH2 on a Rink Amide resin, which upon cleavage yields the C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Boc-Phe-OH

-

Boc-Asp(OtBu)-OH

-

Boc-Met-OH

-

Boc-Trp(For)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Scavengers: Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

Workflow:

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Boc-Phe-OH):

-

Pre-activate Boc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin with DCM (3x).

-

Neutralization: Treat the resin with 10% DIEA in DCM (2x for 5 minutes each).

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Subsequent Amino Acid Couplings: Repeat steps 2-7 for Boc-Asp(OtBu)-OH, Boc-Met-OH, and Boc-Trp(For)-OH. The use of tert-butyl (OtBu) on the aspartic acid side chain and formyl (For) on the tryptophan indole nitrogen prevents side reactions during synthesis.[5][7]

-

Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours. The scavengers are crucial to prevent side reactions with the deprotected tryptophan and methionine residues.[8]

-

Product Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the product, and wash with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.

Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the Boc group necessitates a higher percentage of organic solvent for elution.[6]

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 19 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient around the elution point is optimal. A typical gradient would be 30-70% B over 40 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 220 nm and 280 nm (for the tryptophan indole ring).

Protocol:

-

Dissolve the crude peptide in a minimal amount of DMF or a mixture of mobile phases A and B.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization

The identity and purity of the synthesized Boc-Trp-Met-Asp-Phe-NH2 are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence through fragmentation analysis.

Expected Mass Spectrometry Data:

-

[M+H]+: m/z 700.83 (Monoisotopic)

-

[M+Na]+: m/z 722.81 (Monoisotopic)

Predicted MS/MS Fragmentation: Upon collision-induced dissociation (CID), the peptide backbone will fragment primarily at the amide bonds, generating b- and y-ions. The loss of the Boc group (100 Da) is also a characteristic fragmentation pathway.[9][10]

| Ion Type | Sequence | Calculated m/z |

| b1 | Boc-Trp | 387.16 |

| b2 | Boc-Trp-Met | 518.20 |

| b3 | Boc-Trp-Met-Asp | 633.23 |

| y1 | Phe-NH2 | 165.09 |

| y2 | Asp-Phe-NH2 | 280.12 |

| y3 | Met-Asp-Phe-NH2 | 411.16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy in a deuterated solvent such as DMSO-d6 is used to confirm the structure and assess purity. 2D NMR techniques like COSY and TOCSY are employed to assign the proton resonances to specific amino acid residues.[11][12][13][14]

Expected 1H NMR Chemical Shifts (in DMSO-d6, ppm):

-

Boc (CH3)3: ~1.3-1.4 (singlet, 9H)

-

Aromatic Protons (Trp, Phe): ~6.9-8.0 (multiplets)

-

Amide Protons: ~7.5-8.5 (doublets/triplets)

-

Alpha Protons: ~4.0-4.6 (multiplets)

-

Beta, Gamma, Delta Protons: ~1.8-3.2 (multiplets)

-

Met (S-CH3): ~2.0 (singlet, 3H)

Biological Activity and Mechanism of Action

The primary biological activity of the deprotected form, CCK-4, is mediated through its interaction with cholecystokinin receptors, with a high affinity for the CCK-B (also known as CCK2) receptor, which is predominantly found in the central nervous system.[15][16]

CCK-B Receptor Activation and Signaling

The CCK-B receptor is a G-protein coupled receptor (GPCR). Upon binding of CCK-4, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.[1][17]

Caption: CCK-B Receptor Signaling Pathway.

Mechanism of Action:

-

Binding: CCK-4 binds to the extracellular domain of the CCK-B receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[18]

-

Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to neuronal excitation and the physiological responses associated with anxiety and panic.[18]

Applications in Research and Drug Development

The primary application of Boc-Trp-Met-Asp-Phe-NH2 is as a synthetic intermediate for the production of CCK-4. CCK-4 is a cornerstone tool in several areas of research:

-

Anxiety and Panic Disorder Research: CCK-4 is widely used to induce panic-like symptoms in both healthy volunteers and animal models.[2][3][19] This allows for the investigation of the neurocircuitry of panic and the efficacy of novel anxiolytic drugs.[2]

-

Neurobiology of Fear and Memory: Studies have utilized CCK-4 to explore the role of the cholecystokinin system in fear conditioning and memory consolidation, particularly within the amygdala and entorhinal cortex.[20][21]

-

Receptor Pharmacology: CCK-4 and its analogs are used to characterize the binding and signaling properties of CCK-A and CCK-B receptors.

Conclusion

Boc-Trp-Met-Asp-Phe-NH2 is a chemically and biologically significant molecule. Its synthesis, facilitated by well-established solid-phase peptide synthesis protocols, provides access to CCK-4, a potent modulator of the central nervous system. A thorough understanding of its chemical properties, synthesis, and biological mechanism of action is essential for its effective application in research. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to confidently work with this important tetrapeptide and to further explore the intricate roles of the cholecystokinin system in health and disease.

References

-

Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. National Institutes of Health. Available at: [Link]

-

The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin. eLife. Available at: [Link]

-

Modulation of Memory, Reinforcement and Anxiety Parameters by Intra-Amygdala Injection of Cholecystokinin-Fragments Boc-CCK-4 and CCK-8s. PubMed. Available at: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Neurobiological investigations into the role of cholecystokinin in panic disorder. National Institutes of Health. Available at: [Link]

-

Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. National Institutes of Health. Available at: [Link]

-

G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family. PubMed. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins: insight into mechanisms of G protein selectivity. bioRxiv. Available at: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Open Access Pub. Available at: [Link]

-

(PDF) NMR of peptides. ResearchGate. Available at: [Link]

-

Cholecystokinin receptor. Wikipedia. Available at: [Link]

-

Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. MDPI. Available at: [Link]

-

CCKBR Gene. GeneCards. Available at: [Link]

-

HPLC of Peptides and Proteins. Springer. Available at: [Link]

-

Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid. Royal Society of Chemistry. Available at: [Link]

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Available at: [Link]

-

Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Royal Society of Chemistry. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Available at: [Link]

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

-

Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. Teledyne ISCO. Available at: [Link]

-

Problem Session. The University of Tokyo. Available at: [Link]

-

Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. 5z.com. Available at: [Link]

-

Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at: [Link]

-

Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

- 1. G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiological investigations into the role of cholecystokinin in panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions | MDPI [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chempep.com [chempep.com]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 16. genecards.org [genecards.org]

- 17. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. openaccesspub.org [openaccesspub.org]

- 20. The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin | eLife [elifesciences.org]

- 21. Modulation of memory, reinforcement and anxiety parameters by intra-amygdala injection of cholecystokinin-fragments Boc-CCK-4 and CCK-8s - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4)

An In-Depth Technical Guide on CCK-B Receptor Modulation

Executive Summary

In the landscape of neuropeptide pharmacology, distinguishing between receptor agonism and antagonism requires rigorous structural and functional validation. Boc-Trp-Met-Asp-Phe-NH2 , commonly referred to as Boc-CCK-4 , is unequivocally established as a potent, highly selective full agonist at the Cholecystokinin-B (CCK-B) receptor ([1]). This whitepaper deconstructs the structural determinants of its agonism, maps its intracellular signaling cascade, and provides field-proven, self-validating methodologies for quantifying its pharmacodynamic profile.

Structural Pharmacology: Why Boc-Protection Preserves Agonism

The endogenous ligand, CCK-4 (Trp-Met-Asp-Phe-NH2), represents the minimal amino acid sequence required for CCK receptor activation. However, native CCK-4 is highly susceptible to rapid enzymatic degradation by aminopeptidases. The synthetic addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus of the tryptophan residue serves two critical pharmacological purposes:

-

Steric Shielding: The bulky Boc group protects the peptide from N-terminal exopeptidase cleavage, significantly extending its half-life during in vitro assays and in vivo systemic administration.

-

Enhanced Lipophilicity: The modification increases the molecule's partition coefficient. This facilitates superior penetration across the blood-brain barrier (BBB), making it an ideal probe for central nervous system (CNS) CCK-B receptors.

Crucially, this N-terminal modification does not disrupt the C-terminal pharmacophore (Asp-Phe-NH2). The C-terminus remains perfectly intact, allowing the tetrapeptide to dock into the orthosteric binding pocket of the CCK-B receptor, stabilize the active-state conformation, and trigger full intrinsic efficacy ([2]).

Quantitative Pharmacological Profile

The following table summarizes the quantitative binding and efficacy data of Boc-CCK-4, demonstrating its strong preference for the CCK-B subtype over the peripheral CCK-A subtype.

| Parameter | Value | Reference |

| Target Receptor | CCK-B (CCK2R) | [1] |

| Binding Affinity ( Ki ) | 42 nM (Central CCK-B) | [2] |

| Selectivity (CCK-B vs CCK-A) | 70 to 283-fold | [1],[2] |

| Intrinsic Efficacy | Full Agonist (100% Emax ) | [1] |

| In Vivo Effect (EPM Model) | Anxiogenic (1-50 µg/kg) | [3] |

Pharmacodynamics: The Mechanism of Agonism

The CCK-B receptor (also designated as CCK2R) is a Class A G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway. As a full agonist, Boc-CCK-4 induces a conformational shift in the receptor that promotes the exchange of GDP for GTP on the Gq alpha subunit.

This activation stimulates Phospholipase C-beta (PLC- β ), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into two secondary messengers: inositol 1,4,5-trisphosphate ( IP3 ) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to open calcium channels, resulting in a rapid, massive spike in intracellular calcium ( Ca2+ ), while DAG co-activates Protein Kinase C (PKC).

CCK-B receptor Gq/11 signaling cascade activated by Boc-CCK-4.

Experimental Methodologies: Validating Agonism

To definitively classify a ligand as an agonist rather than an antagonist, binding affinity ( Ki ) must be paired with a functional readout of intrinsic efficacy ( Emax ). The gold standard for Gq -coupled receptors is the Intracellular Calcium Mobilization Assay .

As a Senior Application Scientist, I mandate that every assay must function as a self-validating system . Measuring a calcium spike alone is insufficient; you must prove the spike is causally linked to the specific receptor via competitive antagonism (Schild analysis).

Protocol: High-Throughput Intracellular Calcium Mobilization

Step 1: Cell Preparation & Seeding

-

Action: Plate CHO or HEK293 cells stably transfected with the human CCK-B receptor at 20,000 cells/well in a 384-well plate.

-

Causality: Using a recombinant cell line ensures that the measured pharmacological response is isolated entirely to the CCK-B subtype, eliminating signal contamination from endogenous CCK-A receptors.

Step 2: Fluorometric Dye Loading

-

Action: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive dye) and 2.5 mM probenecid for 45 minutes at 37°C.

-

Causality: Fluo-4 AM is cell-permeable. Once inside, cytoplasmic esterases cleave the acetoxymethyl (AM) ester, trapping the active fluorophore inside the cell. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.

Step 3: Self-Validating Antagonist Pre-incubation

-

Action: Treat parallel control wells with fixed concentrations (e.g., 10 nM, 100 nM) of L-365,260 , a highly selective CCK-B competitive antagonist.

-

Causality: This step establishes the self-validating baseline. If Boc-CCK-4 is a true CCK-B agonist, L-365,260 will force a parallel rightward shift in the Boc-CCK-4 dose-response curve without depressing the maximal response (classic competitive antagonism).

Step 4: Ligand Addition & Kinetic Readout

-

Action: Using a Fluorescent Imaging Plate Reader (FLIPR), inject Boc-CCK-4 across a concentration gradient (10 pM to 10 µM). Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

-

Causality: Gq -mediated calcium transients are rapid and subject to fast receptor desensitization (arrestin recruitment). Kinetic, real-time reading is mandatory to capture the absolute peak fluorescence ( Emax ) before the cell restores calcium homeostasis.

Step-by-step workflow for validating Boc-CCK-4 agonism via calcium mobilization.

Translational Utility in Behavioral Pharmacology

Because Boc-CCK-4 is a potent CNS-penetrant agonist, it is heavily utilized in translational behavioral models. Activation of central CCK-B receptors is strongly linked to the modulation of anxiety and panic disorders.

In preclinical models, systemic administration of Boc-CCK-4 (at doses of 1-50 µg/kg) induces a robust, dose-dependent anxiogenic-like action ([3]). For example, in the Elevated Plus-Maze (EPM) assay, rodents treated with Boc-CCK-4 exhibit significantly reduced exploratory behavior in the open arms, simulating a panic state ([4]). Consequently, Boc-CCK-4 is frequently used as a pharmacological stressor to screen and validate novel anxiolytic drugs and CCK-B antagonists.

Conclusion

Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) is not an antagonist; it is a highly selective, full agonist at the CCK-B receptor . Its N-terminal Boc modification provides vital proteolytic stability and lipophilicity without compromising the C-terminal sequence required for GPCR activation. Through Gq/11 -mediated calcium mobilization, it serves as a critical pharmacological tool for probing CCK-B receptor function and modeling panic/anxiety pathways in translational research.

References

-

Shiosaki, K., et al. "Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors." Journal of Medicinal Chemistry, 1997. URL:[Link]

-

Ruiz-Gayo, M., et al. "CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors." European Journal of Pharmacology, 1991. URL:[Link]

-

Kõks, S., et al. "BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze." Neuropeptides, 1999. URL:[Link]

-

Rotzinger, S., & Vaccarino, F. J. "Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models." Journal of Psychiatry & Neuroscience, 2003. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Solution Stability and Degradation Kinetics of Boc-Trp-Met-Asp-Phe-NH2

Executive Summary

Boc-Trp-Met-Asp-Phe-NH2 (commonly known as Boc-CCK-4) is a highly potent synthetic derivative of the cholecystokinin tetrapeptide, widely utilized as a CCK-B receptor agonist and panicogenic agent in neuropharmacological research. While its in vivo efficacy is well-documented, the peptide's structural integrity in aqueous solutions presents a significant analytical and formulation challenge. The sequence contains multiple highly labile sites—specifically the oxidation-prone methionine, the isomerization-susceptible Asp-Phe motif, and the acid-labile N-terminal tert-butyloxycarbonyl (Boc) protecting group[1].

This technical guide provides an in-depth mechanistic profiling of Boc-CCK-4 degradation pathways, establishes self-validating protocols for stability-indicating assays, and outlines formulation strategies to mitigate these liabilities.

Mechanistic Profiling of Degradation Pathways

Understanding the causality behind peptide degradation is paramount for developing robust formulations. Boc-CCK-4 undergoes three primary modes of degradation in solution, each governed by distinct thermodynamic and kinetic parameters.

Aspartyl Isomerization and Succinimide Formation

The most aggressive degradation pathway in the Boc-CCK-4 sequence occurs at the Asp-Phe motif. Peptides containing aspartic acid adjacent to a sterically unhindered or moderately hindered residue (like phenylalanine) are highly susceptible to intramolecular cyclization[2].

At neutral to alkaline pH, the backbone nitrogen of the phenylalanine residue acts as a nucleophile, attacking the side-chain carbonyl carbon of the aspartic acid. This dehydration reaction forms a 5-membered cyclic succinimide (aminosuccinyl) intermediate [3][4]. The succinimide ring is highly unstable in aqueous environments and rapidly hydrolyzes. Because the ring can open at either of the two carbonyl groups, it yields a mixture of the native α -aspartyl peptide and the isomeric β -aspartyl (isoaspartate) peptide[3]. The conversion to isoaspartate fundamentally alters the peptide backbone length and flexibility, resulting in a near-complete loss of biological activity[5].

Mechanism of Asp-Phe isomerization via a cyclic succinimide intermediate.

Methionine Oxidation

The thioether side chain of the methionine residue is highly vulnerable to oxidation by reactive oxygen species (ROS), transition metal catalysis, or dissolved atmospheric oxygen[6]. Oxidation yields methionine sulfoxide [Met(O)] , which introduces a strong dipole and increases the local polarity of the peptide[7]. If oxidative stress is severe, it can further oxidize to methionine sulfone [Met(O2)]. This structural modification disrupts the hydrophobic interactions critical for the peptide's insertion into the binding pocket of the CCK-B receptor.

Acid Lability of the Boc Group

The N-terminal tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group[8]. While stable under neutral and basic conditions, exposure to highly acidic aqueous solutions (pH < 3) leads to the protonation of the carbamate oxygen. This induces the dissociation of a tert-butyl cation, generating an unstable carbamic acid intermediate that rapidly decarboxylates into carbon dioxide and the free N-terminal amine (H-Trp-Met-Asp-Phe-NH2)[].

Experimental Workflows for Stability-Indicating Assays

To accurately profile the degradation of Boc-CCK-4, analytical methods must be capable of resolving isobaric compounds. The native α -Asp and the degraded β -Asp peptides have identical molecular weights, rendering standard single-quadrupole mass spectrometry insufficient. A self-validating protocol requires forced degradation coupled with UHPLC-MS/MS, where chromatographic retention time shifts and specific MS/MS fragmentation patterns (e.g., variations in b2 and y2 ion abundances) confirm the structural identity of the isomers[3].

Step-by-Step Forced Degradation Protocol

1. Preparation of Stock and Working Solutions:

-

Dissolve Boc-Trp-Met-Asp-Phe-NH2 in a 50:50 (v/v) Acetonitrile/Water mixture to achieve a stock concentration of 1.0 mg/mL.

-

Dilute the stock to a working concentration of 100 µg/mL using the respective stress buffers outlined below.

2. Execution of Stress Conditions:

-

Acidic Stress: Mix the working solution 1:1 with 0.2 M HCl (final pH ~1.0). Incubate at 40°C for 24 hours to accelerate Boc deprotection[].

-

Alkaline Stress: Mix the working solution 1:1 with 0.2 M NaOH (final pH ~13.0). Incubate at 40°C for 24 hours to drive rapid succinimide formation and deamidation[2][3].

-

Oxidative Stress: Spike the working solution with H2O2 to a final concentration of 0.1% (v/v). Incubate at room temperature for 4 hours to target the thioether group[6].

3. Quenching (Critical Step for Self-Validation):

-

Causality: Failing to quench the reactions prior to LC-MS/MS injection will lead to continued degradation inside the autosampler, invalidating the kinetic data.

-

Neutralize acidic and alkaline samples with equimolar NaOH and HCl, respectively, until the pH is between 6.0 and 7.0.

-

Quench oxidative samples by adding a 10-fold molar excess of L-methionine to act as a sacrificial scavenger[10].

4. UHPLC-MS/MS Analysis:

-

Inject 5 µL of the quenched sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm).

-

Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion m/z and specific daughter ions to differentiate α -Asp from β -Asp[3].

Self-validating experimental workflow for forced degradation and LC-MS/MS profiling.

Quantitative Degradation Kinetics

The following table summarizes the kinetic vulnerability of Boc-CCK-4 under various environmental stresses. The data highlights the necessity of strict environmental controls during formulation and storage.

| Stress Condition | Primary Degradation Pathway | Major Product Detected | Estimated Half-Life ( t1/2 ) |

| Acidic (pH 2.0, 40°C) | Protecting group cleavage | H-Trp-Met-Asp-Phe-NH2 | ~18 hours |

| Neutral (pH 7.4, 37°C) | Succinimide formation | Boc-Trp-Met-isoAsp-Phe-NH2 | ~3-5 days |

| Alkaline (pH 10.0, 40°C) | Isomerization / Deamidation | Boc-Trp-Met-isoAsp-Phe-OH | < 2 hours |

| Oxidative (0.1% H2O2 ) | Thioether oxidation | Boc-Trp-Met(O)-Asp-Phe-NH2 | < 30 minutes |

Mitigation Strategies in Formulation

To preserve the structural integrity of Boc-CCK-4 in solution, formulators must employ a multi-faceted stabilization strategy:

-

pH Optimization: The degradation profile is a U-shaped curve. The optimal formulation pH lies between 4.5 and 5.5 . In this narrow window, the pH is sufficiently low to suppress the nucleophilic attack required for succinimide formation[3], yet high enough to prevent the acid-catalyzed cleavage of the N-terminal Boc group[].

-

Antioxidant Excipients: To mitigate methionine oxidation, the addition of free L-methionine (0.1% to 0.3% w/v) acts as a highly effective sacrificial scavenger[10]. Furthermore, trace transition metals that catalyze ROS generation should be sequestered using chelating agents such as EDTA[6].

-

Lyophilization: Because water acts as the primary reaction medium for both hydrolysis and isomerization, long-term storage of Boc-CCK-4 necessitates lyophilization. Reconstitution should only occur immediately prior to experimental or clinical use.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of degradation products of aspartyl tripeptides by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ffhdj.com [ffhdj.com]

- 5. pnas.org [pnas.org]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Boc-Trp-Met-Asp-Phe-NH2

Introduction

In the landscape of drug discovery and peptide chemistry, the synthesis and characterization of novel peptide sequences are fundamental to advancing therapeutic research. This guide provides a detailed technical overview of the tetrapeptide Boc-Trp-Met-Asp-Phe-NH2, a molecule of interest for researchers in pharmacology and medicinal chemistry. The strategic inclusion of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and an amide group at the C-terminus significantly influences its stability, solubility, and biological activity. This document will delve into the core physicochemical properties of this peptide, offering a foundational understanding for its application in further research and development. We will explore its molecular weight and chemical formula, and present standardized protocols for its characterization, ensuring scientific integrity and reproducibility.

Physicochemical Properties

The precise molecular weight and chemical formula are critical parameters for any peptide, underpinning subsequent analytical and experimental work. These values are derived from the sum of the molecular weights of the constituent amino acids and terminal modifying groups, accounting for the loss of water molecules during the formation of peptide bonds.

Calculation of Molecular Weight and Formula

The molecular weight of the linear peptide is calculated by summing the molecular weights of the individual amino acid residues and the terminal groups, and then subtracting the molecular weight of the water molecules lost during peptide bond formation (n-1, where n is the number of amino acids).[1][2]

The constituent components of Boc-Trp-Met-Asp-Phe-NH2 are:

-

Boc (tert-butyloxycarbonyl) group: A common protecting group for amines.[3]

-

Tryptophan (Trp): An essential amino acid with an indole side chain.[4][5][6][7]

-

Methionine (Met): A sulfur-containing amino acid.[8][9][10][11][12]

-

Aspartic Acid (Asp): An acidic amino acid.[13][14][15][16][17]

-

Phenylalanine (Phe): An aromatic amino acid.[18][19][20][21]

-

Amide (NH2) group: A modification at the C-terminus that neutralizes the charge of the carboxyl group, often enhancing stability and mimicking native proteins.[22][23][24]

The following table summarizes the molecular weights and formulas of the individual components and the final calculated values for the tetrapeptide.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Boc group | C5H9O2 | 101.12 |

| Tryptophan (Trp) | C11H12N2O2 | 204.23[4][7] |

| Methionine (Met) | C5H11NO2S | 149.21[8][9][12] |

| Aspartic Acid (Asp) | C4H7NO4 | 133.10[13][14] |

| Phenylalanine (Phe) | C9H11NO2 | 165.19 |

| Sum of Components | C34H49N5O11S | 752.85 |

| Water (H2O) x 3 | H2O | 18.02 |

| Final Peptide | C34H43N5O8S | 717.81 |

Therefore, the calculated molecular weight of Boc-Trp-Met-Asp-Phe-NH2 is 717.81 g/mol , and its chemical formula is C34H43N5O8S.

Structural Representation

A visual representation of the peptide's structure is crucial for understanding its chemical properties and potential interactions.

Caption: Molecular structure of Boc-Trp-Met-Asp-Phe-NH2.

Experimental Characterization

To confirm the identity, purity, and quantity of the synthesized peptide, a series of analytical techniques are employed. The following workflow is a standard approach in peptide chemistry.

Characterization Workflow

Caption: Standard workflow for peptide characterization.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the peptide. A reversed-phase column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., trifluoroacetic acid). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique for peptide analysis, as it is a soft ionization method that minimizes fragmentation. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the peptide.

-

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. The relative ratios of the amino acids should match the expected composition of the peptide.

Conclusion

The tetrapeptide Boc-Trp-Met-Asp-Phe-NH2 possesses a calculated molecular weight of 717.81 g/mol and a chemical formula of C34H43N5O8S. A rigorous analytical workflow employing HPLC, Mass Spectrometry, and Amino Acid Analysis is essential to confirm its identity, purity, and composition. This foundational data is critical for any subsequent research, ensuring the reliability and reproducibility of experimental results. As a protected and amidated peptide, it offers a stable and versatile scaffold for further investigation in various biochemical and pharmacological contexts.

References

-

National Institute of Standards and Technology. Phenylalanine. NIST Chemistry WebBook. [Link]

-

Allen. Aspartic Acid: Structure, Functions, Properties and Uses. [Link]

-

Chemical Entities of Biological Interest (ChEBI). Tryptophan: General Chemical Information. [Link]

-

Laboratory Notes. Phenylalanine (C9H11NO2) Molecular Weight Calculation. [Link]

-

Vedantu. Aspartic Acid: Structure, Functions & Importance in Chemistry. [Link]

-

National Institute of Standards and Technology. Tryptophan. NIST Chemistry WebBook. [Link]

-

Wikipedia. Methionine (data page). [Link]

-

National Institute of Standards and Technology. L-Tryptophan. NIST Chemistry WebBook. [Link]

-

chemeurope.com. Methionine. [Link]

-

endmemo. Phenylalanine (C9H11NO2) molar mass. [Link]

-

National Institute of Standards and Technology. Aspartic acid. NIST Chemistry WebBook. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. L-Methionine. [Link]

-

Laboratory Notes. Aspartic acid [C4H7NO4] Molecular Weight Calculation. [Link]

-

National Institute of Standards and Technology. DL-Phenylalanine. NIST Chemistry WebBook. [Link]

-

PepCalc.com. Peptide calculator. [Link]

-

YouTube. How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. [Link]

-

Cell Culture Dish. GenScript's Protein Molecular Weight Calculator. [Link]

-

CD Formulation. C-Terminal Modified Peptide Synthesis. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

- Google Patents. Process for preparing peptides having a C-terminal proline amide.

-

JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Boc | BroadPharm [broadpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tryptophan [webbook.nist.gov]

- 6. L-Tryptophan [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. Methionine (data page) - Wikipedia [en.wikipedia.org]

- 10. Methionine [chemeurope.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. en.chinaaminoacid.com [en.chinaaminoacid.com]

- 13. allen.in [allen.in]

- 14. Aspartic Acid: Structure, Functions & Importance in Chemistry [vedantu.com]

- 15. Aspartic acid [webbook.nist.gov]

- 16. laboratorynotes.com [laboratorynotes.com]

- 17. L(+)-Aspartic acid, 98+%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]

- 18. Phenylalanine [webbook.nist.gov]

- 19. laboratorynotes.com [laboratorynotes.com]

- 20. webqc.org [webqc.org]

- 21. DL-Phenylalanine [webbook.nist.gov]

- 22. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]

- 24. jpt.com [jpt.com]

Pharmacological Profiling and Translational Applications of Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4)

Executive Summary

Boc-Trp-Met-Asp-Phe-NH2, universally recognized in neuropharmacology as Boc-CCK-4, is a synthetic, N-terminally protected tetrapeptide derivative of the endogenous hormone cholecystokinin (CCK). Operating as a highly potent and selective agonist for the central CCK2 (formerly CCK-B) receptor, this molecule occupies a unique niche in drug development. While its profound panicogenic properties preclude its direct use as a human therapeutic, Boc-CCK-4 is an indispensable translational tool. It serves as the gold-standard pharmacological challenge agent for modeling panic anxiety, screening novel anxiolytic compounds, and elucidating the complex neurochemical crosstalk between the CCKergic and opioid systems.

Molecular Pharmacology and Receptor Dynamics

Structural Causality and Stability

Native CCK-4 (Trp-Met-Asp-Phe-NH2) possesses the minimum pharmacophore required for CCK receptor activation but is rapidly degraded in vivo by endogenous aminopeptidases. The strategic addition of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of the tryptophan residue sterically hinders enzymatic cleavage. This modification drastically extends the peptide's biological half-life, allowing for robust, reproducible systemic administration in preclinical models without compromising receptor affinity[1].

Receptor Selectivity and Signaling

Boc-CCK-4 exhibits a high binding affinity for central CCK2 receptors ( Ki=4.2×10−8 M) and demonstrates a striking selectivity ratio (pancreas/cortex = 283), heavily favoring the brain-localized CCK2 receptors over the peripheral CCK1 receptors[1]. The tetrapeptide acts as a full agonist. Upon binding to the CCK2 receptor—a G-protein coupled receptor (GPCR) highly expressed in the basolateral amygdala—it triggers a Gq/11 -coupled signal transduction cascade. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated mobilization of intracellular calcium ( Ca2+ ) leads to rapid neuronal depolarization, underpinning the acute behavioral manifestations of panic and anxiety[2].

Minor structural modifications to the Boc-CCK-4 scaffold, such as the substitution of Methionine with a lysine-bearing phenylurea moiety, can completely invert this selectivity, yielding highly potent CCK1 (CCK-A) receptor agonists. This highlights the tetrapeptide's utility as a foundational scaffold for targeted drug design[2].

Fig 1. Boc-CCK-4 mediated CCK2 receptor Gq/11 signaling pathway in the amygdala.

Core Therapeutic Application: Translational Models of Panic and Anxiety

The primary application of Boc-CCK-4 in the pharmaceutical industry is its deployment as a panicogenic challenge agent. Intravenous or intraperitoneal injection of Boc-CCK-4 reliably induces profound anxiety and panic-like states in rodents, establishing a highly validated preclinical model for human panic disorder[3][4].

Screening Novel Anxiolytics

The Boc-CCK-4 challenge model is exceptionally sensitive to clinically efficacious anti-panic drugs. In standard behavioral paradigms like the Elevated Plus-Maze (EPM) and the Light-Dark box test, the administration of Boc-CCK-4 significantly reduces the time animals spend in open or lit areas. Pre-treatment with established anxiolytics, such as benzodiazepines (e.g., diazepam) or selective CCK2 antagonists (e.g., L-365,260 or Ly225.910), successfully normalizes the panic status of the animals, validating the model's predictive power for drug screening[4][5][6].

Opioid System Crosstalk

Boc-CCK-4 is critically utilized to investigate the anti-opioid functionality of the endogenous CCK system. Acute administration of morphine (1 mg/kg) typically induces anxiolytic-like exploratory behavior in the EPM. However, a micro-dose of Boc-CCK-4 (10 µg/kg) completely antagonizes and reverses this morphine-induced anxiolysis[5]. This functional antagonism indicates that targeting the CCK2 receptor could be a viable therapeutic strategy to enhance opioid efficacy or manage opioid-induced affective dysregulation.

Emerging Applications: Cognitive Enhancement and Neuroprotection

Beyond its anxiogenic profile, targeted, localized administration of Boc-CCK-4 reveals its potential in cognitive modulation.

Memory Consolidation

When injected directly into the central nucleus of the amygdala (CeA) immediately following a learning trial, Boc-CCK-4 (at a specific dose of 20 ng) acts as a hypermnestic agent, significantly improving memory retention in one-trial avoidance tasks[7]. Crucially, this memory-enhancing effect is highly time-dependent—diminishing if administered 5 hours post-trial—and occurs without triggering the reinforcing or aversive anxiety parameters seen with systemic administration[7].

Neuroprotective Implications

Recent literature suggests that CCK receptor agonists possess underlying neuroprotective properties. By modulating synaptic plasticity and mitigating chronic central nervous system inflammation, CCKergic activation may offer protective benefits against neurodegenerative pathologies, including Parkinson's and Alzheimer's diseases[8]. Boc-CCK-4 serves as a vital probe to map these neuroprotective pathways without the confounding variable of rapid peptide degradation.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters of Boc-CCK-4 and its interacting compounds to guide experimental design:

| Compound / Agent | Primary Target | Binding Affinity ( Ki ) | Selectivity Ratio (CCK1/CCK2) | In Vivo Dose | Primary Behavioral Effect |

| Boc-CCK-4 | CCK2 Receptor | 4.2×10−8 M | 283 | 10 µg/kg (Systemic) | Panicogenic / Reverses Morphine |

| Boc-CCK-4 | CCK2 Receptor | 4.2×10−8 M | 283 | 20 ng (Intra-amygdala) | Hypermnestic (Memory Enhancement) |

| Suc-Trp-Met-Asp-Phe-NH2 | CCK2 Receptor | 2.7×10−8 M | >14,000 | N/A | Highly Selective CCK2 Agonism |

| Morphine | Mu-Opioid Receptor | N/A | N/A | 1.0 mg/kg (Systemic) | Anxiolytic (Antagonized by Boc-CCK-4) |

| L-365,260 | CCK2 Receptor | N/A | N/A | 10 - 100 µg/kg | Anxiolytic (Blocks Boc-CCK-4) |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for utilizing Boc-CCK-4 in preclinical research.

Protocol 1: In Vivo Anxiolytic Drug Screening (Boc-CCK-4 Challenge in EPM)

Rationale: Systemic injection of Boc-CCK-4 induces a transient, acute panic state. The candidate drug must be administered prior to the challenge to assess its preventative anxiolytic efficacy.

-

Animal Acclimation: Habituate adult male Wistar rats to the testing room for 60 minutes under dim lighting (approx. 15 lux) to establish a stable behavioral baseline.

-

Pre-treatment (Candidate Drug): Administer the candidate anxiolytic compound (or vehicle for the control group) via intraperitoneal (i.p.) injection. Causality: A 30-minute incubation period is strictly required to ensure adequate blood-brain barrier penetration and target receptor occupancy.

-

Boc-CCK-4 Challenge: Administer Boc-CCK-4 (10 µg/kg dissolved in 0.9% saline) via i.p. injection. Causality: The EPM test must commence exactly 5 minutes post-injection, aligning with the peak pharmacokinetic plasma concentration and the acute onset of GPCR-mediated neuronal firing.

-

EPM Testing: Place the rat in the center of the Elevated Plus-Maze facing an open arm. Record behavior for 5 minutes using an automated tracking system.

-

Data Validation: A successful trial requires the "Vehicle + Boc-CCK-4" cohort to show a statistically significant reduction (>50%) in open arm entries compared to the "Vehicle + Vehicle" baseline group. Efficacy of the candidate drug is quantified by the restoration of open arm exploration.

Fig 2. In vivo screening workflow for anxiolytic drugs using a Boc-CCK-4 challenge model.

Protocol 2: In Vitro Calcium Mobilization Assay for CCK2 Agonism

Rationale: Because the CCK2 receptor is Gq/11 -coupled, measuring intracellular calcium transients provides a direct, amplification-free readout of Boc-CCK-4 binding and activation[2].

-

Cell Culture: Seed CHO cells stably expressing the human CCK2 receptor at 4×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

-

Dye Loading: Aspirate media and add 100 µL of Fluo-4 AM calcium indicator dye (3 µM in assay buffer with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

-

Baseline Measurement: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

-

Agonist Addition: Automatically inject Boc-CCK-4 at varying concentrations ( 10−11 to 10−5 M) to generate a dose-response curve.

-

Signal Capture: Record the peak fluorescent signal, which typically occurs 15–20 seconds post-injection, reflecting the rapid IP3-mediated calcium release from the endoplasmic reticulum. Calculate the EC50 using non-linear regression analysis.

Sources

- 1. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 5. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BLOCKADE OF THE CHOLECYSTOKININ CCK-2 RECEPTOR PREVENTS THE NORMALIZATION OF ANXIETY LEVELS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of memory, reinforcement and anxiety parameters by intra-amygdala injection of cholecystokinin-fragments Boc-CCK-4 and CCK-8s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Solution-Phase Synthesis of Boc-Protected Tetrapeptides

Introduction & Strategic Rationale

While Solid-Phase Peptide Synthesis (SPPS) is the dominant paradigm for rapid peptide assembly, Solution-Phase Peptide Synthesis (SolPPS) remains the gold standard for large-scale pharmaceutical manufacturing, convergent fragment condensation, and the synthesis of structurally complex peptides (e.g., cyclic precursors or heavily modified sequences) that are incompatible with resin attachment[1].

The tert-butyloxycarbonyl (Boc) protecting group strategy is exceptionally well-suited for SolPPS. Unlike Fmoc chemistry, which generates complex organic byproducts (such as dibenzofulvene) that often require chromatographic removal, Boc chemistry generates highly lipophilic intermediates and volatile deprotection byproducts. This enables a streamlined, chromatography-free workflow driven entirely by liquid-liquid extraction[2].

Mechanistic Insights & Reagent Causality

To establish a robust and reproducible protocol, every reagent choice must be driven by mechanistic causality and byproduct management.

-

Causality of Coupling Reagents: The fundamental challenge in SolPPS is the removal of coupling byproducts. N,N'-Dicyclohexylcarbodiimide (DCC) is historically significant but generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often traps the desired product. Therefore, this protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole)[3]. EDC·HCl generates a highly water-soluble urea byproduct that is effortlessly removed during aqueous washing, ensuring the organic phase remains pristine. Alternatively, T3P (Propylphosphonic anhydride) can be employed as a biomimetic coupling agent that yields exclusively water-soluble phosphate byproducts while eliminating epimerization risks[4].

-

Causality of Boc-Deprotection: The Boc group is cleaved via acidolysis using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Mechanistically, the strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide[4]. Because both byproducts are gaseous, the reaction is driven to completion entropically, leaving behind the pure peptide as a TFA salt without the need for complex chemical scavengers.

Workflow Visualization

Iterative Solution-Phase Peptide Synthesis (SolPPS) workflow for Boc-protected peptides.

The Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By leveraging the differential solubility of the reagents, the liquid-liquid extraction steps act as a chemical funnel. If executed correctly, impurities are systematically partitioned into the aqueous waste, guaranteeing that the organic layer contains only the target Boc-peptide.

Phase 1: Peptide Bond Formation (Coupling)

Objective: Couple Boc-AA2-OH with H-AA1-OMe·HCl.

-

Preparation: In a round-bottom flask, dissolve the C-terminal amino acid methyl ester hydrochloride (H-AA1-OMe·HCl, 1.0 eq) and the incoming Boc-protected amino acid (Boc-AA2-OH, 1.05 eq) in anhydrous DCM (0.1 M concentration)[3].

-

Additive Introduction: Add HOBt (1.1 eq) to the solution. Causality: HOBt reacts with the highly reactive O-acylisourea intermediate to form a less reactive, but more stable active ester. This suppresses racemization (epimerization) at the alpha-carbon during activation.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature minimizes side reactions during the highly exothermic initial activation phase.

-

Activation & Neutralization: Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq) followed by EDC·HCl (1.1 eq) portion-wise[3]. The base neutralizes the HCl salt of the C-terminal amino acid, freeing the amine for nucleophilic attack.

-

Propagation: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Stir for an additional 12–24 hours. Monitor completion via Thin Layer Chromatography (TLC).

Phase 2: Aqueous Workup (The Purification Funnel)

Objective: Isolate the pure Boc-dipeptide without column chromatography.

-

Dilute the reaction mixture with an equal volume of DCM to prevent emulsion formation.

-

Basic Wash: Transfer to a separatory funnel and wash with 5% aqueous NaHCO₃ (2 × 50 mL). Validation: This step deprotonates and extracts any unreacted Boc-AA2-OH and HOBt into the aqueous layer[3].

-

Acidic Wash: Wash with 5% aqueous Citric Acid (2 × 50 mL). Validation: This step protonates and extracts unreacted H-AA1-OMe and DIPEA into the aqueous layer.

-

Salt/Water Removal: Wash with saturated aqueous NaCl (Brine) (1 × 50 mL) to remove residual water and water-soluble EDC-urea byproducts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-dipeptide.

Phase 3: Boc-Deprotection

Objective: Unmask the N-terminus for the next coupling cycle.

-

Dissolve the isolated Boc-dipeptide in a 1:1 (v/v) mixture of TFA and DCM (0.1 M)[4].

-

Stir at room temperature for 1–2 hours. The evolution of gas (CO₂ and isobutylene) will be observed.

-

Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA, co-evaporate the resulting syrup with toluene (3 × 20 mL).

-

The resulting dipeptide TFA salt (H-AA2-AA1-OMe·TFA) is highly pure and ready for the next coupling cycle.

Phase 4: Iteration to Tetrapeptide

Repeat Phases 1 through 3 sequentially with Boc-AA3-OH and Boc-AA4-OH. Upon coupling the fourth amino acid, perform the Phase 2 workup to isolate the final Boc-protected tetrapeptide .

Quantitative Data: Coupling Reagent Comparison

To further guide reagent selection, the following table summarizes the quantitative and qualitative metrics of common SolPPS coupling systems.

| Coupling Reagent | Additive | Base | Byproduct Solubility | Epimerization Risk | SolPPS Suitability |

| EDC·HCl | HOBt | DIPEA/NMM | Aqueous (Water-soluble urea) | Low | Excellent (Standard) |

| T3P | None | DIPEA | Aqueous (Water-soluble phosphates) | Very Low | Excellent (Biomimetic) |

| DCC | HOBt | DIPEA/NMM | Insoluble (DCU precipitate) | Low | Moderate (Requires filtration) |

| HATU | None | DIPEA | Organic (Requires chromatography) | Very Low | Poor (Impairs extraction) |

References

-

Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments | 1

-

Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P) | MDPI / CRIS - University of Bologna | 4

-

Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A | PMC - NIH |3

-

WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore | Google Patents | 2

Sources

- 1. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 2. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]

- 3. Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.unibo.it [cris.unibo.it]

Analytical methods for Boc-trp-met-asp-phe-NH2 characterization

An In-Depth Guide to the Analytical Characterization of Boc-Trp-Met-Asp-Phe-NH₂

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of the N-terminally protected tetrapeptide, Boc-Trp-Met-Asp-Phe-NH₂ (tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the causality behind experimental choices. We present a multi-faceted analytical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) to establish the identity, purity, structure, and composition of this synthetic peptide. Each section includes the scientific principles, detailed, field-proven protocols, and data interpretation guidelines necessary for a robust and self-validating characterization process.

Introduction: The Imperative for Rigorous Peptide Characterization

Synthetic peptides such as Boc-Trp-Met-Asp-Phe-NH₂ are fundamental tools in biomedical research and pharmaceutical development. As intermediates in solid-phase peptide synthesis (SPPS) or as final active molecules, their purity and structural integrity are paramount. The presence of impurities, which can arise during synthesis (e.g., truncated or deletion sequences, by-products from protecting group cleavage), can significantly impact experimental outcomes, leading to erroneous biological data or potential immunogenicity.[1]

The Boc (tert-Butyloxycarbonyl) group protects the N-terminal amine, allowing for controlled, stepwise synthesis.[2] Its presence, along with the specific sequence of Tryptophan, Methionine, Aspartic Acid, and Phenylalanine, must be unequivocally verified. This guide establishes an orthogonal analytical strategy, where multiple independent techniques are leveraged to build a comprehensive and trustworthy profile of the peptide.

Physicochemical Properties